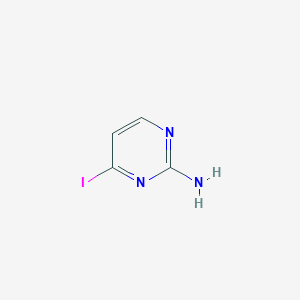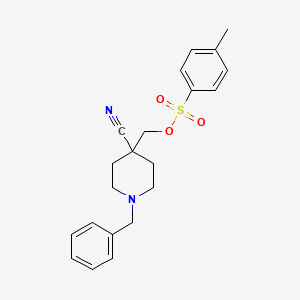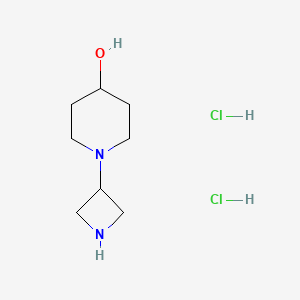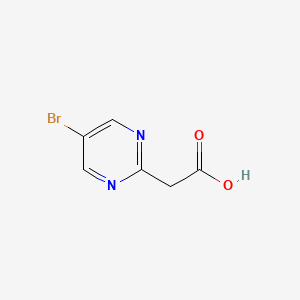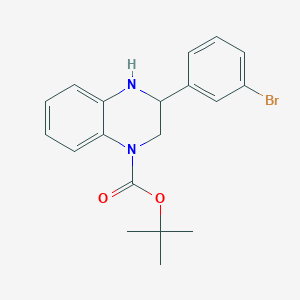
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Übersicht
Beschreibung
The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound likely contains a quinoxaline core, substituted at the 3-position with a bromophenyl group and at the 1-position with a tert-butyl carboxylate group .Chemical Reactions Analysis
The compound, being a derivative of quinoxaline, might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the bromophenyl group could potentially increase the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoxalines
A study by Attanasi et al. (2001) presents a new convenient method for the liquid- and solid-phase synthesis of quinoxalines from (E)-3-diazenylbut-2-enes, which react with aromatic 1,2-diamines to give 3-methylquinoxaline-2-carboxylates. This method is notable for its simplicity and efficiency, suggesting applications in the synthesis of quinoxaline derivatives with potential biological activity (Attanasi, Crescentini, Filippone, Mantellini, & Santeusanio, 2001).
Metal-Free Alkoxycarbonylation
Xie et al. (2019) developed a metal-free protocol for the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, leading to a range of quinoxaline-3-carbonyl compounds. This method emphasizes the versatility and eco-friendliness of generating key structural motifs in bioactive compounds and synthetic drugs without the use of metals, showcasing a path towards sustainable chemical synthesis (Xie et al., 2019).
Applications in Polymer Chemistry
Research by Fischer, Baier, and Mecking (2013) highlights the use of tert-butyl based compounds in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These findings are significant for the development of materials with potential applications in electronics and photonics, demonstrating how chemical modifications can impact material properties and functionalities (Fischer, Baier, & Mecking, 2013).
Advanced Organic Synthesis Techniques
Ouchi, Saito, Yamamoto, and Takahata (2002) introduced a novel tert-butoxycarbonylation reagent, demonstrating its effectiveness for aromatic and aliphatic amine hydrochlorides and phenols. This research contributes to the field of organic synthesis by providing a new tool for the modification of molecules, which could have implications for drug development and materials science (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-7-6-8-14(20)11-13)21-15-9-4-5-10-17(15)22/h4-11,16,21H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKYOWSEBJLQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine](/img/structure/B1521715.png)
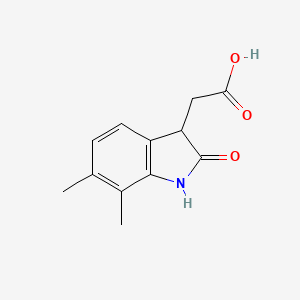
![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)
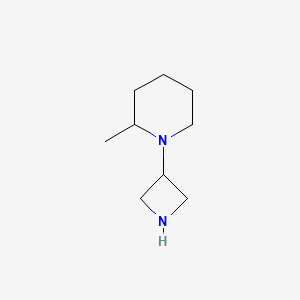
![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)
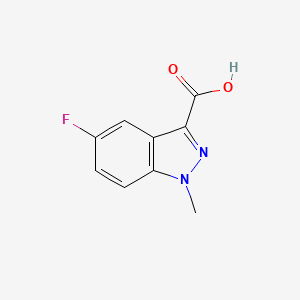
![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
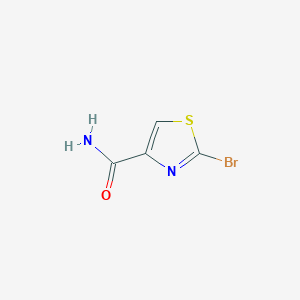
![4-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521730.png)
